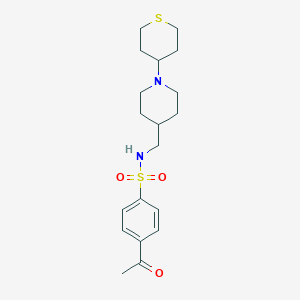

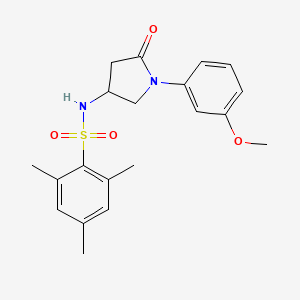

4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. The compound contains a tetrahydro-2H-thiopyran-4-yl group, which is a sulfur-containing heterocyclic compound . This group is known to be used in the synthesis of various biologically active substances .

Synthesis Analysis

The synthesis of compounds involving tetrahydro-2H-thiopyran-4-yl group usually involves substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom . In a specific synthesis process, N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide was added to tetrahydrofuran, and then methylmagnesium bromide was added. The mixture was then diluted with water and ethyl acetate .Chemical Reactions Analysis

The oxidation reaction of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone provided steric control, affording its trans sulfoxide with high efficiency and selectivity .Wissenschaftliche Forschungsanwendungen

Enzymatic Inhibition and Therapeutic Potential

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Sulfonamides bearing piperidine nucleus have been synthesized and shown talented activity against cholinesterase enzymes. These compounds are promising for therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's disease (H. Khalid, 2012).

- Carbonic Anhydrase Inhibition for Anticonvulsant Action : Novel benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase, displaying effective anticonvulsant activity. This suggests a potential application in the treatment of epilepsy and other seizure disorders (C. B. Mishra et al., 2017).

Synthesis of Bioactive Compounds

- Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Interest in methylbenzenesulfonamide derivatives has increased for their potential use as CCR5 antagonists in the prevention of human HIV-1 infection. This illustrates the compound's role in the synthesis of targeted therapeutic agents (Cheng De-ju, 2015).

Potential Multifunctional Agents for Alzheimer’s Disease Treatment

- Dual Inhibitors of Acetyl- and Butyrylcholinesterase : Hybrid compounds containing sulfonamide moieties have been synthesized as potential drugs for Alzheimer’s disease treatment, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase (G. Makhaeva et al., 2020).

Antimicrobial Activity

- Synthesis and Anti-bacterial Study : N-substituted derivatives of 2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have been synthesized, demonstrating moderate to significant antimicrobial activity, which underscores the potential of such compounds in developing new antimicrobial agents (H. Khalid et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S2/c1-15(22)17-2-4-19(5-3-17)26(23,24)20-14-16-6-10-21(11-7-16)18-8-12-25-13-9-18/h2-5,16,18,20H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCKVABUVPSCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)

![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)

![N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2704540.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2704542.png)

![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)